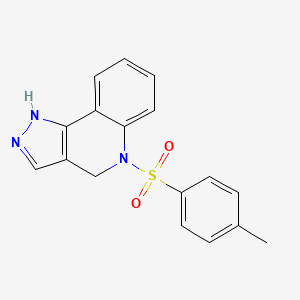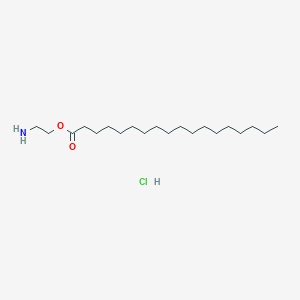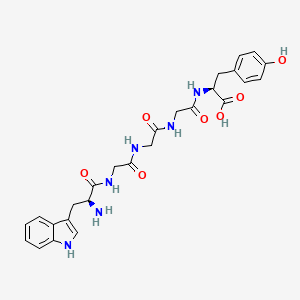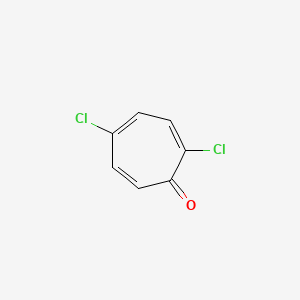
1,3-Bis(phenylsulfanyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(phenylsulfanyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidin-2-one core with two phenylsulfanyl groups attached at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(phenylsulfanyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with phenylsulfanyl reagents. One common method is the reaction of imidazolidin-2-one with diphenyl disulfide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1,3-Bis(phenylsulfanyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidin-2-one.
Substitution: Various substituted imidazolidin-2-one derivatives.
科学的研究の応用
1,3-Bis(phenylsulfanyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,3-Bis(phenylsulfanyl)imidazolidin-2-one involves its interaction with various molecular targets. The phenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The imidazolidin-2-one core can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
Imidazolidin-2-one: The parent compound without the phenylsulfanyl groups.
1,3-Dimethylimidazolidin-2-one: A similar compound with methyl groups instead of phenylsulfanyl groups.
1,3-Diphenylimidazolidin-2-one: A compound with phenyl groups instead of phenylsulfanyl groups.
Uniqueness
1,3-Bis(phenylsulfanyl)imidazolidin-2-one is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
17796-96-2 |
|---|---|
分子式 |
C15H14N2OS2 |
分子量 |
302.4 g/mol |
IUPAC名 |
1,3-bis(phenylsulfanyl)imidazolidin-2-one |
InChI |
InChI=1S/C15H14N2OS2/c18-15-16(19-13-7-3-1-4-8-13)11-12-17(15)20-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
FGNOAUWDIRKJFH-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)N1SC2=CC=CC=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


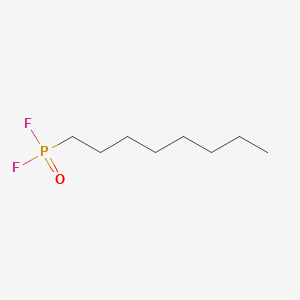




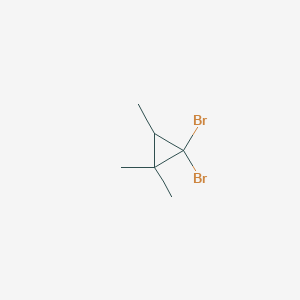
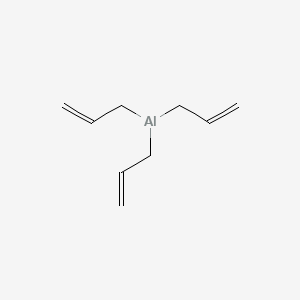
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)
